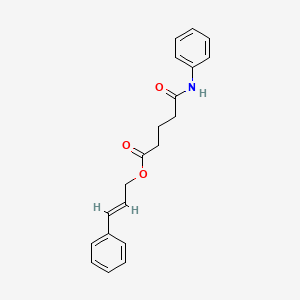
(2E)-3-phenylprop-2-en-1-yl 5-oxo-5-(phenylamino)pentanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2E)-3-Phenylprop-2-en-1-yl 4-(phenylcarbamoyl)butanoate is an organic compound with a complex structure that includes both phenyl and carbamoyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-Phenylprop-2-en-1-yl 4-(phenylcarbamoyl)butanoate typically involves a multi-step process. One common method is the Claisen-Schmidt condensation reaction, which is a base-catalyzed reaction between terephthalaldehyde and 2-aminoacetophenone . This reaction forms the core structure, which is then further modified to introduce the phenylcarbamoyl and butanoate groups.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. This often includes the use of advanced catalysts and controlled reaction environments to minimize by-products and maximize efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
(2E)-3-Phenylprop-2-en-1-yl 4-(phenylcarbamoyl)butanoate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in an ether solvent.
Substitution: Halogens in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols.
Applications De Recherche Scientifique
(2E)-3-Phenylprop-2-en-1-yl 4-(phenylcarbamoyl)butanoate has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects.
Industry: Used in the production of polymers and other industrial chemicals
Mécanisme D'action
The mechanism of action of (2E)-3-Phenylprop-2-en-1-yl 4-(phenylcarbamoyl)butanoate involves its interaction with specific molecular targets. These targets may include enzymes and receptors that are involved in various biochemical pathways. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
Dibenzophospholes: These compounds have similar structural features and are used in organic electronics.
2-Amino-4-methylpyridinium-4-hydroxybenzolate: This compound has similar functional groups and is studied for its nonlinear optical properties.
1,3-Dicyano-2,4,5,6-tetrakis(diphenylamino)-benzene: This compound is used in photocatalytic transformations and has similar electronic properties.
Uniqueness
What sets (2E)-3-Phenylprop-2-en-1-yl 4-(phenylcarbamoyl)butanoate apart from these similar compounds is its unique combination of phenyl and carbamoyl groups, which confer specific chemical and biological properties. This makes it a valuable compound for research and industrial applications.
Propriétés
Formule moléculaire |
C20H21NO3 |
|---|---|
Poids moléculaire |
323.4 g/mol |
Nom IUPAC |
[(E)-3-phenylprop-2-enyl] 5-anilino-5-oxopentanoate |
InChI |
InChI=1S/C20H21NO3/c22-19(21-18-12-5-2-6-13-18)14-7-15-20(23)24-16-8-11-17-9-3-1-4-10-17/h1-6,8-13H,7,14-16H2,(H,21,22)/b11-8+ |
Clé InChI |
WZEKXDMYBLGWKQ-DHZHZOJOSA-N |
SMILES isomérique |
C1=CC=C(C=C1)/C=C/COC(=O)CCCC(=O)NC2=CC=CC=C2 |
SMILES canonique |
C1=CC=C(C=C1)C=CCOC(=O)CCCC(=O)NC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


acetyl}hydrazinylidene)butanamide](/img/structure/B15021168.png)
![4-[(E)-(2-{(2E)-3-(1,3-benzodioxol-5-yl)-2-[(phenylcarbonyl)amino]prop-2-enoyl}hydrazinylidene)methyl]phenyl 4-nitrobenzoate](/img/structure/B15021169.png)
![N-[4-chloro-3-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]-2-(morpholin-4-yl)-5-nitrobenzamide](/img/structure/B15021190.png)
![2-(2-bromo-4-methoxyphenoxy)-N'-[(E)-(3-bromo-4-methoxyphenyl)methylidene]acetohydrazide](/img/structure/B15021198.png)
![2-[(4,6,8-Trimethylquinazolin-2-yl)amino]quinazolin-4-ol](/img/structure/B15021206.png)
![5-bromo-1-butyl-3-hydroxy-3-[2-(5-methylfuran-2-yl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B15021215.png)
![2-(4-chlorophenoxy)-N-[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]-2-methylpropanamide](/img/structure/B15021221.png)
![1,3-dioxo-2-phenyl-N-{3-[(2E)-3-phenylprop-2-enoyl]phenyl}-2,3-dihydro-1H-isoindole-5-carboxamide](/img/structure/B15021226.png)
![2-[(5-Chloro-1,3-benzothiazol-2-yl)sulfanyl]-1-[3-(phenylsulfonyl)imidazolidin-1-yl]ethanone](/img/structure/B15021230.png)
![2-oxo-N-[3-(trifluoromethyl)phenyl]-1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazole-4-carboxamide](/img/structure/B15021234.png)
![N-[4-(Pentyloxy)phenyl]adamantane-1-carboxamide](/img/structure/B15021247.png)


![6-(3-chloro-4-methoxyphenyl)-N-(4-ethylphenyl)-3-methyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide](/img/structure/B15021252.png)
